N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine
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Overview
Description
N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine typically involves the bromination of 2,3-dihydrobenzofuran followed by a series of reactions to introduce the ethanamine group. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthetic methods that ensure high yield and purity. These methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
Types of Reactions
N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it may stimulate the release of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain, leading to various physiological effects . The compound’s unique structural features allow it to interact with different biological targets, making it a versatile molecule in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine include other benzofuran derivatives such as:
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets this compound apart from these similar compounds is its specific bromine substitution at the 7-position and the presence of the ethanamine group. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-13-7-8-5-9-3-4-14-11(9)10(12)6-8/h5-6,13H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKQBUXWACQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C(=C1)Br)OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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